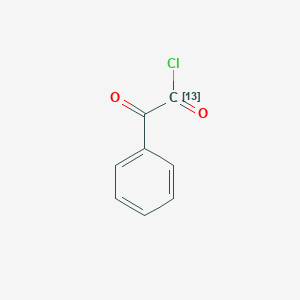
Benzoyl-carbonyl-13cchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl-carbonyl-13cchloride, also known as benzoyl chloride-α-13C, is a specialized isotopic compound where the carbonyl carbon is labeled with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying reaction mechanisms due to its isotopic labeling. It is a colorless, fuming liquid with an irritating odor and is highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl-carbonyl-13cchloride can be synthesized from benzoic acid-α-13C. One common method involves the reaction of benzoic acid-α-13C with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically proceeds as follows:
- With Thionyl Chloride:
C6H5COOH+SOCl2→C6H5COCl+SO2+HCl
- With Phosphorus Pentachloride:
C6H5COOH+PCl5→C6H5COCl+POCl3+HCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring high purity and yield. The use of advanced distillation techniques helps in purifying the final product .
Chemical Reactions Analysis
Types of Reactions: Benzoyl-carbonyl-13cchloride undergoes several types of chemical reactions, including:
- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
- Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
- Reduction: It can be reduced to benzaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
- Nucleophilic Substitution: Reagents like ammonia (NH3) or ethanol (C2H5OH) under mild conditions.
- Hydrolysis: Water or aqueous base (e.g., NaOH).
- Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
- Amides: Formed from reaction with amines.
- Esters: Formed from reaction with alcohols.
- Benzoic Acid: Formed from hydrolysis.
- Benzaldehyde: Formed from reduction .
Scientific Research Applications
Benzoyl-carbonyl-13cchloride is extensively used in various fields of scientific research:
- Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its isotopic labeling.
- Biology: Employed in metabolic studies to trace the incorporation of the benzoyl group in biological systems.
- Medicine: Utilized in the synthesis of labeled pharmaceuticals for studying drug metabolism and pharmacokinetics.
- Industry: Used in the production of labeled polymers and materials for studying degradation and stability .
Mechanism of Action
The mechanism of action of benzoyl-carbonyl-13cchloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The carbon-13 labeling allows for detailed tracking of the compound through various reaction pathways, providing insights into the molecular targets and mechanisms involved .
Comparison with Similar Compounds
- Benzoyl Chloride: The non-labeled version of benzoyl-carbonyl-13cchloride, used widely in organic synthesis.
- Benzyl Chloride: Contains a benzyl group instead of a benzoyl group, used in the synthesis of benzyl compounds.
- Acetyl Chloride: Contains an acetyl group, used in acetylation reactions.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it invaluable for tracing and studying reaction mechanisms. This isotopic labeling provides a distinct advantage in research applications where tracking the fate of the carbonyl carbon is crucial .
Properties
Molecular Formula |
C8H5ClO2 |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
2-oxo-2-phenylacetyl chloride |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H/i8+1 |
InChI Key |
BNGOFPJWZUXKNR-VJJZLTLGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[13C](=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















